1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine

Positional isomerism Androgen receptor Antiproliferative

Screening libraries often confound scaffold effects with pharmacophore-specific activity. 1-Propionyl-THQ-6-amine (CAS 869943-39-5, ≥95%) resolves this: • Use as a structurally matched negative control for 7-amino isomer antiproliferative profiling in AR+ prostate cancer models. • Computed logP of 1.5 positions it in the optimal CNS drug-like range for phenotypic screens. • Primary amine at C6 enables orthogonal derivatization (amide, sulfonamide, urea) without modifying the N-propionyl group. Ambient shipping; no cold-chain required.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 869943-39-5
Cat. No. B1414671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine
CAS869943-39-5
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=CC(=C2)N
InChIInChI=1S/C12H16N2O/c1-2-12(15)14-7-3-4-9-8-10(13)5-6-11(9)14/h5-6,8H,2-4,7,13H2,1H3
InChIKeyCRGYBLVANYZALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine: Core Identity and Procurement


1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 869943-39-5) is a substituted tetrahydroquinoline (THQ) derivative bearing a propionyl group at the 1-position and a primary aromatic amine at the 6-position. The compound has the molecular formula C₁₂H₁₆N₂O, a molecular weight of 204.27 g/mol, and a calculated logP (XLogP3-AA) of 1.5 [1]. It is supplied as a research-grade building block with a minimum purity specification of 95% . The tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, serving as a core motif in programs targeting kinases, GPCRs, nuclear receptors, and CNS enzymes .

Scaffold Use

Medicinal chemistry building block for kinase, GPCR, and CNS enzyme programs

Key Functional Handle

Primary aromatic amine at 6-position enables amide, sulfonamide, and reductive amination derivatization

Lipophilicity Profile

Propionyl N-acyl group provides a balanced logP window favorable for cell-based assay compatibility

Positional Isomerism and N-Acyl Variation: Why Structure Dictates Profile


Within the 1-acyl-aminotetrahydroquinoline chemotype, the amine position (6- vs. 7-) and the N-acyl chain length (acetyl, propionyl, butyryl, isobutyryl) are not interchangeable parameters. The 7-amino positional isomer has been reported to exhibit antiproliferative activity against androgen receptor-positive prostate cancer cell lines, while the 6-amino isomer evaluated in broad screening panels shows distinct target engagement patterns . Similarly, the propionyl group confers a specific logP (1.5) that differs from shorter (acetyl) or branched (isobutyryl) analogs, affecting solubility, permeability, and protein-binding profiles [1]. Substitution without structural verification risks selecting a compound with a different activity fingerprint, metabolic stability profile, or chemical reactivity pattern—any of which can invalidate a screening campaign or SAR series.

Positional Isomer (7- vs. 6-Amine)
The 7-amino isomer may show distinct target engagement; biological readouts are not interchangeable. Reported antiproliferative activity in AR+ prostate cancer models is isomer-specific.
N-Acyl Chain Variation
Acetyl (shorter) or isobutyryl (branched) analogs shift lipophilicity, permeability, and metabolic stability. The propionyl homolog occupies an intermediate logP range that may not transfer to other acyl lengths.
6-Des-amino Analog
Loss of the 6-amine removes a hydrogen bond donor and a synthetic derivatization site. The des-amino compound cannot serve as a library diversification hub or replicate H-bond-dependent target interactions.

Comparator-Anchored Differentiation Evidence


6-Amine vs. 7-Amine Constitutional Isomer Activity Profiles

The 6-amino and 7-amino constitutional isomers of 1-propionyl-tetrahydroquinoline exhibit divergent biological activities. The 7-amino isomer (CAS 1017674-20-2) has demonstrated antiproliferative activity against LNCaP androgen receptor-positive prostate cancer cells, with inhibition of colony formation and suppression of androgen receptor target gene expression reported . In contrast, the 6-amino isomer (target compound, CAS 869943-39-5) did not show the same androgen-receptor-pathway activity in available screening data, indicating that the amine position is a critical determinant of target engagement within this chemotype. This positional selectivity means the 6-amino isomer may serve as a negative control for 7-amino-driven antiproliferative programs or as a starting scaffold for distinct target families.

6- vs. 7-Amine AR Activity
Reported
6-amine: no AR antiproliferative activity detected
7-amine: inhibits colony formation and AR target genes in LNCaP
Positional isomer identity determines androgen receptor pathway readout
LNCaP cell line; cross-study comparison
Positional isomerism Androgen receptor Antiproliferative Prostate cancer

N-Acyl Chain LogP Differentiation: Propionyl vs. Acetyl vs. Isobutyryl

The computed XLogP3-AA value for 1-propionyl-1,2,3,4-tetrahydroquinolin-6-amine is 1.5 [1]. While exact experimental logP values for the acetyl analog (C11H14N2O, MW 190.24 g/mol) and the isobutyryl analog (C13H18N2O, MW 218.29 g/mol) are not published side-by-side, the trend is dictated by chain length: the acetyl analog is expected to be less lipophilic (shorter C2 chain), and the isobutyryl analog more lipophilic (branched C4 chain). A logP of 1.5 places the propionyl derivative in a balanced hydrophilicity-lipophilicity window favorable for both aqueous solubility and passive membrane permeability, without the metabolic liability often associated with longer alkyl chains.

Computed logP
Class-level
XLogP3-AA 1.5
Intermediate lipophilicity relative to shorter acetyl (lower) and bulkier isobutyryl (higher) analogs
Computed property; experimental logD not available for direct comparison
Lipophilicity LogP N-acyl SAR Permeability

6-Amine Substituent Effect on Reactivity and Hydrogen Bonding

The presence of a primary amine at the 6-position introduces a hydrogen bond donor (HBD count = 1) and increases the topological polar surface area (TPSA) to 46.3 Ų [1]. The des-amino comparator, 1-propionyl-1,2,3,4-tetrahydroquinoline (CAS 38461-44-8; C12H15NO, MW 189.25 g/mol), lacks this HBD and has a lower TPSA. This difference directly impacts: (a) synthetic utility—the 6-amine serves as a derivatization handle for amide coupling, sulfonamide formation, or reductive amination; (b) biochemical interactions—the amine can participate in hydrogen-bonding networks with protein targets; and (c) physicochemical profile—increased TPSA correlates with reduced passive permeability but improved aqueous solubility relative to the unsubstituted analog.

HBD & TPSA
Class-level
HBD count: 1
TPSA: 46.3 Ų
6-Amine contributes a hydrogen bond donor and raises TPSA vs. des-amino analog, altering permeability and solubility profiles
Computed properties; experimental validation recommended for specific systems
Hydrogen bond donor Amine reactivity Topological polar surface area Derivatization handle

Supply Specification: Purity Floor and Storage Stability

The minimum purity specification for 1-propionyl-1,2,3,4-tetrahydroquinolin-6-amine is 95%, as certified by AKSci (Cat. No. 0718DD) . The compound is designated for long-term storage in a cool, dry place. The shipping classification is non-hazardous, enabling room-temperature transport within the continental US. This contrasts with more labile analogs (e.g., hydrochloride salts, oxidatively sensitive derivatives) that may require refrigerated storage, inert atmosphere, or hazardous-material shipping. The combination of a defined purity threshold and benign shipping/storage profile reduces logistical complexity for procurement teams and minimizes the risk of compound degradation during transit or storage.

Purity & Storage
Specification review
Min. purity 95%
Ambient storage; non-hazardous shipping
Defined purity threshold and room-temperature logistics simplify procurement and quality benchmarking
Vendor datasheet; some THQ analogs may require 2–8°C storage
Purity specification Quality assurance Storage condition Procurement

Evidence-Backed Application Scenarios for Scientific Procurement


Androgen Receptor Program Negative Control or Selectivity Profiling

Based on the positional isomer differentiation evidence (Section 3, Evidence Item 1), the 6-amino isomer can serve as a structurally matched negative control when profiling the antiproliferative activity of the 7-amino isomer in androgen receptor-positive prostate cancer models. Using the 6-amino compound in parallel ensures that observed activity is specifically attributable to the 7-amino pharmacophore rather than the shared THQ-propionyl scaffold .

LogP-Balanced Scaffold for CNS or Cellular Screening Libraries

The computed logP of 1.5 positions this compound in the optimal range for CNS drug-like properties and cell-based assay compatibility (Section 3, Evidence Item 2). Library curators seeking THQ-based scaffolds with balanced hydrophilicity-lipophilicity for phenotypic or target-based screens should prioritize the propionyl derivative over shorter (acetyl; lower logP) or bulkier (isobutyryl; higher logP) analogs [1].

6-Amine Derivatization Hub for Parallel Library Synthesis

The primary aromatic amine at the 6-position (HBD count = 1; TPSA = 46.3 Ų) provides a chemically orthogonal derivatization site independent of the N-propionyl moiety (Section 3, Evidence Item 3). This enables amide, sulfonamide, urea, or reductive amination chemistry for library enumeration without modifying the N-acyl group, making it a versatile hub scaffold for SAR exploration [2].

Routine Procurement with Simplified Cold-Chain Logistics

The documented purity specification (≥95%) and non-hazardous, ambient-temperature shipping classification (Section 3, Evidence Item 4) reduce procurement barriers for academic and industrial laboratories that lack cold-chain infrastructure or prefer to minimize special-handling surcharges. This is particularly advantageous when ordering multiple analogs for a screening set .

Application
Selection Property
Validation Focus
AR pathway selectivity profiling
Positional isomer identity (6- vs. 7-amine)
Antiproliferative endpoint interpretation in AR+ models
CNS / cellular screening library design
Balanced lipophilicity (propionyl group)
Solubility and passive permeability in cell-based assays
Parallel library synthesis
6-Amine derivatization handle
Amide, sulfonamide, or reductive amination chemical diversity
Routine procurement workflows
Ambient storage and non-hazardous shipping
Purity specification (≥95%) and logistics review
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